5-(Benzylsulfanyl)pyridine-2-carboxylic acid
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Overview
Description
5-(Benzylsulfanyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound features a benzylsulfanyl group attached to the pyridine ring at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylsulfanyl)pyridine-2-carboxylic acid typically involves the following steps:
Formation of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced to the pyridine ring through a nucleophilic substitution reaction. This involves the reaction of a suitable pyridine derivative with benzylthiol in the presence of a base such as sodium hydride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions. One common method is the carboxylation of a Grignard reagent derived from the corresponding pyridine derivative with carbon dioxide, followed by acidic workup to yield the carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Benzylsulfanyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated pyridine derivatives
Scientific Research Applications
5-(Benzylsulfanyl)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Benzylsulfanyl)pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group can influence the compound’s binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): Similar structure but lacks the benzylsulfanyl group.
Nicotinic acid (3-pyridinecarboxylic acid): Similar structure but with the carboxylic acid group at the 3-position.
Isonicotinic acid (4-pyridinecarboxylic acid): Similar structure but with the carboxylic acid group at the 4-position.
Uniqueness
5-(Benzylsulfanyl)pyridine-2-carboxylic acid is unique due to the presence of the benzylsulfanyl group, which can impart distinct chemical and biological properties. This group can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H11NO2S |
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Molecular Weight |
245.30 g/mol |
IUPAC Name |
5-benzylsulfanylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H11NO2S/c15-13(16)12-7-6-11(8-14-12)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) |
InChI Key |
DCQVKZIGPNETEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CN=C(C=C2)C(=O)O |
Origin of Product |
United States |
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